1-Benzyl-1,5-diazocane dihydrochloride
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Overview
Description
1-Benzyl-1,5-diazocane dihydrochloride is a chemical compound with the CAS Number: 2219374-05-5 . It has a molecular weight of 277.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 277.24 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Microfluidic Continuous Flow Synthesis
1-Benzyl-1,5-diazocane dihydrochloride derivatives have been utilized in the synthesis of compounds like 1,5-ditosyl-1,5-diazocane-3,7-dione. This process is significant in the creation of high-density energetic oxidizers. A study demonstrated the synthesis of this compound using Swern oxidation in both traditional batch reactors and continuous flow microreactors. The latter offered advantages such as reduced reaction time, milder temperature, higher yield, and selectivity. Modifications were made to the experimental device to optimize the Swern oxidation process, enhancing the potential for large-scale industrial production (Zou et al., 2020).
Pharmacological Studies
Research involving this compound derivatives also encompasses pharmacological aspects. A study synthesized N-alkyl-1,5-benzodiazepine-2-ones and characterized them using various spectroscopic methods. Some derivatives displayed significant in vivo antihypoxic, tranquilizing, and anticonvulsant activities. This highlights the potential of these compounds in developing new pharmacological agents (Gaponov et al., 2016).
Chemical Synthesis Advances
Advancements in chemical synthesis methods have also been achieved with this compound-related compounds. A study explored the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution. This approach led to the synthesis of diazepane or diazocane systems, showing promise in creating molecular diversity for medicinal and synthetic chemistry applications (Banfi et al., 2007).
Ligand Synthesis and Asymmetric Lithiation-Substitution
1,5-diazocane derivatives play a role in the synthesis of chiral diamine ligands. These ligands are used in the lithiation of N-Boc pyrrolidine, showing potential in asymmetric deprotonation/substitution reactions. The tunable steric and electronic properties of these ligands make them an attractive option in organic synthesis (Li, Schenkel, & Kozlowski, 2000).
Anti-Inflammatory Activity
In the domain of medicinal chemistry, studies have demonstrated the anti-inflammatory properties of some 1,5-benzodiazepine derivatives. These derivatives were synthesized and characterized through various analytical techniques, showcasing significant anti-inflammatory activity, particularly those with electron-withdrawing groups (Kumar & Ishwarbhat, 2016).
Safety and Hazards
The safety information available indicates that 1-Benzyl-1,5-diazocane dihydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-benzyl-1,5-diazocane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCVRDGKWZDTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCN(C1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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